(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, also known as BIBR1532, is a synthetic, non-nucleosidic small molecule known for its potent and selective telomerase inhibitory properties. [] It is widely used in scientific research, primarily in preclinical studies, to investigate the role of telomerase in various biological processes, particularly cancer development and progression. [, , , , , , , , , , ]
BIBR 1532 is a synthetic compound recognized for its potent and selective inhibition of telomerase, an enzyme crucial for maintaining telomere length and cellular immortality in cancer cells. It is classified as a non-nucleosidic telomerase inhibitor, making it distinct from traditional nucleoside-based inhibitors. The compound has garnered attention in cancer research due to its ability to induce cellular senescence and apoptosis in various human cancer cell lines.
BIBR 1532 was developed as part of a broader effort to identify effective telomerase inhibitors for therapeutic applications in oncology. Its classification as a telomerase inhibitor positions it within the category of anticancer agents, specifically targeting the telomerase activity that is often upregulated in malignant cells. The compound exhibits an IC50 value of approximately 93 nM, indicating its potency in inhibiting telomerase activity .
The synthesis of BIBR 1532 involves several steps, focusing on the construction of its unique molecular framework. The compound features a dog bone-shaped structure with two lipophilic heads connected by a four-atom linker composed of an α,β-unsaturated secondary amide. This structural design is critical for its biological activity. The synthesis process typically includes:
BIBR 1532's molecular structure has been elucidated through X-ray crystallography, revealing its binding within a hydrophobic pocket on the telomerase enzyme. Key structural features include:
BIBR 1532 primarily acts through non-competitive inhibition of telomerase. The mechanism involves direct binding to the enzyme's active site without competing with nucleotides. Key reactions include:
The mechanism by which BIBR 1532 inhibits telomerase involves several steps:
BIBR 1532 exhibits several notable physical properties:
BIBR 1532 is primarily utilized in cancer research due to its specific action against telomerase:
1.1.1. Tribolium castaneum TERT (tcTERT) as a Model System
The molecular mechanism of BIBR 1532-mediated telomerase inhibition was first elucidated through X-ray crystallography studies utilizing Tribolium castaneum TERT (tcTERT) as a structural model. This insect ortholog provided critical advantages for structural analysis, including superior crystallizability and high sequence conservation in functional domains compared to human TERT (hTERT). The 2.30 Å resolution structure (PDB ID: 5CQG) revealed BIBR 1532 bound to a hydrophobic pocket on the outer surface of the tcTERT thumb domain with unambiguous electron density [2] [5]. This high-resolution structure demonstrated that tcTERT forms a ring-like architecture composed of four domains (TRBD, fingers, palm, and thumb), creating an interior cavity for nucleic acid substrate binding – a configuration evolutionarily conserved among telomerases. The structural insights gained from this model system proved indispensable for understanding inhibitor binding mechanics in the absence of a human TERT crystal structure [1] [4].
Table 1: Structural Parameters of tcTERT-BIBR1532 Complex (PDB 5CQG)
Parameter | Value | Biological Significance |
---|---|---|
Resolution | 2.30 Å | Enables atomic-level mapping of inhibitor-protein interactions |
Space Group | P 1 21 1 | Crystal packing arrangement |
R-value Free | 0.273 | Indicates high model accuracy |
Binding Site | Thumb domain (FVYL pocket) | Mechanistically distinct from active site inhibition |
Key Residues | F478, V491, Y551, L554 | Forms conserved hydrophobic interaction network |
Sequence and structural alignments between tcTERT and hTERT revealed striking conservation of the BIBR1532-binding pocket, particularly the FVYL motif (Phe-Val-Tyr-Leu). The critical residues forming this hydrophobic pocket – F478, V491, Y551, and L554 in tcTERT – correspond to F1012, V1025, Y1089, and L1092 in hTERT, respectively [1] [4]. This evolutionary conservation extends across vertebrate species, underscoring the motif's functional importance. Biochemical validation confirmed that BIBR1532 inhibits human telomerase with an IC₅₀ of 93-100 nM, directly attributable to this structural conservation [7] [10]. Disease-associated mutations within this motif (V1025F, N1028H, V1090M) observed in dyskeratosis congenita and aplastic anemia patients further demonstrate its biological and clinical relevance. These pathological mutations disrupt telomerase function through mechanisms analogous to pharmacological inhibition, confirming the functional equivalence of this motif across species [1] [9].
The structural architecture of the BIBR1532 binding pocket is primarily formed by the spatial arrangement of four α-helices (α20-α23) within the thumb domain. These helices create a shallow but well-defined hydrophobic cavity approximately 10Å wide and 8Å deep through their specific geometric orientation [1] [4]. The pocket's formation requires a distinctive 25° upward rotation of helix α21 relative to the plane formed by helices α22 and α23. Key hydrophobic residues lining this cavity include M482, M483, F494, I497, W498, I550, Y551, and L554, which collectively create a complementary surface for the inhibitor's non-polar structure. The napthalene group of BIBR1532 becomes sandwiched between L554 and the backbone of G495, with additional stabilizing interactions from W498 and I497 at the pocket's posterior region. The benzoic acid group is secured by hydrophobic pincer-like contacts from F494 and I550, while the carboxylic acid moiety remains solvent-exposed, explaining its tolerance for modifications in derivative compounds [1] [4].
Comparative analysis of substrate-free (2.7Å) versus BIBR1532-bound (2.3Å) tcTERT structures revealed subtle but mechanistically significant conformational changes upon inhibitor binding. Although the overall ring configuration remained remarkably stable (global RMSD = 0.5Å), the loop connecting α20 and α21 underwent a 1Å inward shift toward the pocket floor [1] [4]. This movement creates a "lid-like" effect that enhances hydrophobic contacts with the inhibitor without substantially altering the protein's tertiary structure. The structural tightening around BIBR1532 explains the compound's non-competitive inhibition mechanism – rather than distorting the catalytic core, it stabilizes a conformation that impairs essential RNA-protein interactions required for telomerase function. This allosteric mechanism was further confirmed through RNA binding assays demonstrating that BIBR1532-bound TERT exhibits significantly reduced affinity for the CR4/5 activation domain of telomerase RNA [1] [3].
The FVYL binding pocket resides at a strategically critical location near the TRBD-thumb domain interface, which serves as a hub for telomerase RNA (TER) interactions. Biochemical studies demonstrated that the human TERT thumb domain directly binds the P6.1 stem-loop within the CR4/5 activation domain of hTER in vitro [1] [5]. Mutations within the FVYL pocket (e.g., V1025F, N1028H, V1090M) disrupt wild-type CR4/5 binding and cause telomere attrition in cellular models, mirroring the effects of BIBR1532 inhibition [1] [9]. The structural data reveals that BIBR1532 sterically occupies a region essential for maintaining the proper orientation between the thumb and TRBD domains. This spatial interference disrupts the formation of a continuous RNA-binding surface required for CR4/5 docking, thereby preventing the necessary conformational changes (particularly the "closed" ring configuration) for functional ribonucleoprotein (RNP) assembly [1] [4] [5].
Table 2: Functional Impact of FVYL Motif Mutations on Telomerase
Mutation | Associated Disease | Effect on CR4/5 Binding | Effect on Telomerase Activity |
---|---|---|---|
V1025F | Dyskeratosis congenita | Severely impaired | Loss of processivity |
N1028H | Aplastic anemia | Reduced affinity | Decreased catalytic efficiency |
V1090M | Idiopathic pulmonary fibrosis | Disrupted | Compromised RNP assembly |
The structural insights from the BIBR1532-TERT complex thus provide a unified mechanistic explanation for both pharmacological inhibition and naturally occurring pathogenic mutations. By occupying the FVYL pocket, BIBR1532 mimics the effect of disease-causing mutations, preventing the thumb domain from establishing essential contacts with both TRBD and CR4/5 RNA. This dual disruption of protein-protein and protein-RNA interactions effectively abrogates telomerase holoenzyme assembly and consequently, its repeat addition processivity [1] [5] [9].
Table 3: Structural and Functional Parallels: BIBR1532 vs. Pathogenic Mutations
Feature | BIBR1532 Binding | Disease Mutations | Functional Consequence |
---|---|---|---|
FVYL Pocket Occupation | Direct binding to hydrophobic residues | Altered residue chemistry/size | Disruption of native conformation |
TRBD-Thumb Interface | Steric interference | Destabilization | Impaired domain communication |
CR4/5 RNA Binding | Allosteric inhibition | Direct impairment | Failed RNP assembly |
Telomerase Processivity | Abolished | Severely reduced | Telomere shortening |
These structural revelations position the FVYL pocket as a compelling target for novel anti-cancer therapeutics. The high conservation across species, functional essentiality, and documented "druggability" evidenced by BIBR1532 binding validate this motif as a template for next-generation telomerase inhibitors. Furthermore, the elucidation of this mechanism provides a structural rationale for developing combination therapies targeting both canonical (telomere elongation) and non-canonical (e.g., transcriptional regulation of EGFR, MMPs) functions of TERT in cancer progression [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7